Product packaging for 2-Chloro-4-nitrobenzonitrile(Cat. No.:CAS No. 28163-00-0)

2-Chloro-4-nitrobenzonitrile

Cat. No.: B1360291
CAS No.: 28163-00-0
M. Wt: 182.56 g/mol
InChI Key: ZIGQFRQZYVQQDR-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H3ClN2O2 and its molecular weight is 182.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClN2O2 B1360291 2-Chloro-4-nitrobenzonitrile CAS No. 28163-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGQFRQZYVQQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182428
Record name 2-Chloro-4-nitrobenzonitrile
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28163-00-0
Record name 2-Chloro-4-nitrobenzonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-nitrobenzonitrile
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Computational Chemistry and Quantum Mechanical Investigations of 2 Chloro 4 Nitrobenzonitrile

Dyes and Pigments Synthesis

2-Chloro-4-nitrobenzonitrile serves as a crucial precursor in the manufacture of certain types of dyes and pigments. chemimpex.comhtdchem.com The presence of the reactive chloro group allows for its incorporation into larger chromophoric systems through nucleophilic aromatic substitution reactions.

One of the primary applications in this area is its use in the synthesis of azo dyes. While specific examples starting directly from this compound are not extensively detailed in readily available literature, its isomer, 2-chloro-5-nitrobenzonitrile, is a known intermediate for producing disperse dyes. guidechem.com It is used to synthesize 2-cyano-4-nitroaniline, which is then used to create a variety of high-temperature and medium-temperature disperse dyes such as Disperse Red SE-GFL, Disperse Red S-FL, Disperse Blue SE-2R, and Disperse Brilliant Purple S-R. guidechem.com The general synthetic strategy would involve the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable coupling component to form the azo linkage (-N=N-), which is the defining feature of azo dyes. The substituents on the aromatic rings of the final dye molecule determine its color and fastness properties.

Advanced Material Precursors

The application of this compound extends to the field of material science, where it is used as a precursor for the synthesis of specialty polymers and resins. chemimpex.com The reactivity of the chloro and nitrile groups allows for its incorporation into polymer backbones, leading to materials with enhanced properties.

For instance, aromatic nitriles are key components in the synthesis of high-performance polymers such as polyetheretherketone (PEEK) and other poly(aryl ether ketone)s (PAEKs). These materials are known for their exceptional thermal stability, chemical resistance, and mechanical properties. While direct polymerization of this compound is not a common example, its derivatives can be designed to act as monomers in nucleophilic substitution polymerization reactions. The electron-withdrawing nature of the nitro and nitrile groups can activate the chloro substituent for displacement by phenoxide nucleophiles, a key step in the formation of the ether linkages that characterize these polymers.

Furthermore, the nitrile group itself can be a site for polymerization or modification. For example, it can undergo trimerization to form triazine rings, leading to the formation of highly cross-linked and thermally stable networks. The development of novel organic materials for electronics is another area where precursors like this compound could find application, owing to the potential to synthesize extended π-conjugated systems.

Conclusion

2-Chloro-4-nitrobenzonitrile is a synthetically important molecule whose value lies in the versatile reactivity of its constituent functional groups. Its role as an intermediate in the synthesis of dyes and pigments highlights its importance in the chemical industry. Moreover, its potential as a precursor for advanced materials, including high-performance polymers, opens up avenues for the development of novel materials with tailored properties. The continued exploration of the reactivity and applications of this compound is likely to lead to further innovations in various fields of chemical science and technology.

Environmental Chemistry and Degradation Studies of Nitroaromatic Benzonitriles

Microbial Degradation and Bioremediation Potential

The ability of microorganisms to break down synthetic compounds is a cornerstone of natural attenuation and engineered bioremediation strategies. While direct studies on the microbial degradation of 2-Chloro-4-nitrobenzonitrile are limited, research on structurally similar nitroaromatic compounds provides significant insight into its likely metabolic fate.

The initial step in the microbial degradation of this compound is hypothesized to be the enzymatic transformation of the nitrile (-CN) group. Enzymes such as nitrilases can hydrolyze aromatic nitriles directly to the corresponding carboxylic acid (in this case, 2-Chloro-4-nitrobenzoic acid) and ammonia (B1221849). openbiotechnologyjournal.com

Once transformed into 2-Chloro-4-nitrobenzoic acid (2C4NBA), a clearer degradation pathway has been elucidated. A notable example is the bacterium Acinetobacter sp. strain RKJ12, which can utilize 2C4NBA as its sole source of carbon, nitrogen, and energy. nih.gov This strain initiates metabolism through an oxidative pathway that involves both dehalogenation (removal of the chlorine atom) and denitration (removal of the nitro group). nih.govresearchgate.net

The pathway in Acinetobacter sp. RKJ12 proceeds as follows:

Oxidative Dehalogenation: 2-Chloro-4-nitrobenzoic acid is first converted to 2-hydroxy-4-nitrobenzoic acid. nih.govresearchgate.net

Oxidative Denitration: This intermediate is then metabolized to 2,4-dihydroxybenzoic acid. nih.govresearchgate.net

Reductive Dehydroxylation: The pathway continues through the formation of salicylic (B10762653) acid and then catechol. nih.gov

Ring Cleavage: The catechol is subsequently mineralized via ortho-ring cleavage into intermediates of the tricarboxylic acid (TCA) cycle. nih.gov

Other microbial strains have demonstrated the ability to degrade related chloronitroaromatic compounds, highlighting a broad potential for bioremediation. For instance, bacteria from the genera Burkholderia and Cupriavidus have been shown to degrade 2-chloro-4-nitrophenol, a close structural analog. nih.govplos.orgnih.gov

Table 1: Microbial Strains Involved in the Degradation of this compound Analogs

Microbial StrainDegraded CompoundKey Metabolic PathwayReference
Acinetobacter sp. RKJ122-Chloro-4-nitrobenzoic acidOxidative dehalogenation and denitration, leading to catechol and ortho-ring cleavage. nih.govresearchgate.net
Burkholderia sp. RKJ 8002-Chloro-4-nitrophenolOxidative denitration followed by hydrolytic dehalogenation, proceeding via a hydroquinone (B1673460) pathway. nih.govplos.org
Cupriavidus sp. CNP-82-Chloro-4-nitrophenolDegradation with release of nitrite (B80452) and chloride ions, proceeding via a hydroxyquinol pathway. nih.gov
Rhodococcus imtechensis RKJ3002-Chloro-4-nitrophenolOxidative denitration followed by dehalogenation, forming chlorohydroquinone (B41787) and hydroquinone as intermediates. researchgate.net

The microbial breakdown of nitroaromatic compounds is facilitated by a diverse array of specialized enzymes. The transformation of this compound and its subsequent intermediates relies on several key enzymatic actions.

Nitrile-Transforming Enzymes: The initial, putative step involves a nitrilase , which catalyzes the hydrolysis of the nitrile group to a carboxylic acid and ammonia in a single step. openbiotechnologyjournal.com This is a critical transformation that converts the benzonitrile (B105546) into a benzoate, a more common substrate for bacterial degradation pathways.

Monooxygenases and Dioxygenases: These enzymes are crucial for destabilizing the aromatic ring. In the degradation of 2C4NBA by Acinetobacter sp. RKJ12, a monooxygenase is responsible for the sequential oxidative removal of the chloride and nitrite groups. nih.gov This enzyme first hydroxylates the carbon atom to which the chlorine is attached, releasing a chloride ion, and then performs a similar action to release the nitro group as nitrite. nih.gov Generally, monooxygenases and dioxygenases can eliminate nitro groups from various nitroaromatic compounds, often as a precursor to ring cleavage. nih.govannualreviews.org

Nitroreductases: An alternative strategy for microbial metabolism is the reduction of the nitro group. researchgate.net Nitroreductases are enzymes that can reduce a nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to an amino group (-NH₂). nih.govresearchgate.net This reductive pathway is common under anaerobic conditions and can also occur aerobically. While this transformation detoxifies the nitro group, the resulting aromatic amines can be persistent and may require further degradation steps. arizona.edu

Abiotic Degradation Pathways in Environmental Matrices

In addition to microbial activity, this compound can be transformed by non-biological processes in the environment, including reactions driven by light or other chemicals present in soil and water.

Under certain environmental conditions, this compound can undergo chemical transformations.

Abiotic Hydrolysis: The nitrile group can be subject to abiotic hydrolysis, converting it to 2-Chloro-4-nitrobenzoic acid. This reaction is typically much slower than enzyme-catalyzed hydrolysis but can contribute to the compound's transformation over long periods in aquatic systems.

Chemical Reduction: In anaerobic environments such as saturated soils, sediments, and groundwater, the nitro group is susceptible to chemical reduction. arizona.edu Reduced iron minerals and certain fractions of soil organic matter (humus) can act as reducing agents, transforming the nitro group into an amino group. This would convert this compound into 2-chloro-4-aminobenzonitrile. The resulting aromatic amine may then become covalently bonded to soil organic matter, a process that immobilizes the compound but also contributes to the formation of persistent bound residues. arizona.edu

Advanced Oxidation Processes: In engineered treatment systems, advanced oxidation processes like ozonation have been shown to be effective for degrading related compounds. For example, the degradation of 4-chloro-2-nitrophenol (B165678) by ozone is significantly more effective at alkaline pH due to the increased production of highly reactive hydroxyl radicals. scholaris.ca

Environmental Fate Modeling and Persistence Assessment

Predicting the long-term behavior of chemicals in the environment is essential for risk assessment. While specific fate and transport models for this compound have not been published, the principles of environmental fate modeling can be applied to assess its likely persistence.

Multimedia environmental fate models, such as ChemCAN, are used to predict how a chemical will partition between different environmental compartments (air, water, soil, sediment) and how long it will persist in each. researchgate.net These models use the chemical's physical and chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) to estimate its movement and degradation rates.

The persistence of this compound is expected to be significant. The electron-withdrawing nature of its functional groups makes the aromatic ring chemically stable and resistant to oxidative attack, a primary degradation mechanism for many organic pollutants. nih.govnih.gov This inherent stability suggests that the compound could persist in soil and water for extended periods.

Under anaerobic conditions, while the nitro group may be reduced, the resulting aromatic amine can bind strongly to soil organic matter, leading to long-term sequestration. arizona.edu Studies on analogous chlorobenzoic acids have shown that their degradation in soil can be slow, with residence times of weeks to months, depending heavily on the specific environmental conditions and the presence of adapted microbial populations. nih.gov Therefore, this compound is likely to be a persistent environmental contaminant, with its ultimate fate depending on a complex interplay of microbial and abiotic processes.

Partitioning Behavior in Environmental Compartments

The partitioning behavior of a chemical compound governs its distribution in the environment, influencing its concentration in soil, water, and air, and consequently its bioavailability and potential for transport. This behavior is largely determined by its physicochemical properties, such as water solubility, vapor pressure, and its affinity for organic carbon and lipids, often expressed as the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

However, calculated physicochemical properties provide an estimation of its likely environmental distribution. The octanol-water partition coefficient (log Kow) is an indicator of a substance's lipophilicity and its potential to bioaccumulate. A higher log Kow value suggests a greater affinity for fatty tissues and organic matter. Similarly, water solubility is a key factor in determining a compound's environmental mobility.

Table 1: Calculated Physicochemical Properties of this compound Relevant to Environmental Partitioning

PropertyValueUnitSource
Log P (octanol/water)2.120Crippen Calculated Property chemeo.com
Log of Water Solubility-3.16mol/lCrippen Calculated Property chemeo.com

Note: The data presented in this table are based on computational models and not on experimental measurements.

The calculated log Kow of 2.120 suggests that this compound has a moderate potential to partition into organic matter in soil and sediment and to bioaccumulate in organisms. chemeo.com The negative log of its water solubility indicates a relatively low but present solubility in water. chemeo.com Based on these calculated values, it can be inferred that this compound may exhibit limited mobility in soil and has a potential for bioaccumulation. However, without experimentally determined Koc values, predictions of its precise partitioning behavior in different soil types remain theoretical.

Biodegradation Half-Lives and Persistence Evaluation

The persistence of a chemical in the environment is largely determined by its susceptibility to degradation processes, with biodegradation being a primary pathway for the removal of many organic pollutants. The biodegradation half-life (DT50) is a measure of the time it takes for 50% of the initial concentration of a substance to be degraded by microbial action. This parameter is essential for classifying a compound's persistence.

A thorough review of the available scientific literature did not yield specific experimental data on the biodegradation half-life of this compound in various environmental compartments such as soil, water, or sediment. While studies on the microbial degradation of other nitroaromatic compounds exist, this specific information for this compound is not documented in the searched resources.

The persistence of a compound is evaluated based on its half-life. Generally, substances with longer half-lives are considered more persistent and pose a greater long-term risk to the environment. The evaluation of this compound's persistence is hampered by the absence of this critical data.

Table 2: Biodegradation Half-Lives of this compound in Environmental Compartments

Environmental CompartmentHalf-Life (DT50)ConditionsSource
Aerobic SoilNo data available
Anaerobic SoilNo data available
Surface WaterNo data available
SedimentNo data available

Note: This table is presented as a template to be populated when experimental data becomes available. Currently, no peer-reviewed experimental data on the biodegradation half-life of this compound could be located.

Without empirical data on its biodegradation rates, a definitive evaluation of the environmental persistence of this compound cannot be made. The presence of a nitro group and a chlorine atom on the benzene (B151609) ring may contribute to its recalcitrance to microbial degradation, a characteristic observed in some other halogenated nitroaromatic compounds. However, this remains speculative without specific studies on this compound. Further research is necessary to determine its biodegradation pathways and kinetics to accurately assess its environmental persistence.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Computational Approaches to Predictive Toxicology of Halonitroaromatics

Computational toxicology utilizes mathematical and computer-based models to predict the adverse effects of chemicals, offering a cost-effective and ethical alternative to extensive animal testing. For halonitroaromatics, a class of compounds often released into the environment from industrial activities, these predictive models are crucial for assessing potential risks. QSAR is a key methodology in this field, establishing a quantitative link between the physicochemical properties of a chemical, derived from its molecular structure, and its biological activity.

Development and Validation of QSAR Models for Environmental Impact

The development of robust QSAR models is a critical step in predicting the environmental toxicity of halonitroaromatics. These models are typically built using regression analysis or machine learning methods to correlate molecular descriptors of a series of related compounds with their experimentally determined toxicity endpoints, such as the 50% lethal dose (LD50) or the 50% inhibition growth concentration (IGC₅₀).

For a QSAR model to be considered reliable for regulatory purposes, it must undergo rigorous validation. This process involves both internal and external validation techniques. Internal validation, often using methods like leave-one-out cross-validation (Q²), assesses the model's stability and robustness. External validation tests the model's predictive power on an independent set of chemicals not used in model development. The performance is typically judged by statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (R²_pred) for the external test set. For instance, QSAR models developed for the toxicity of nitroaromatic compounds (NACs) have shown high predictive capabilities, with R² values often exceeding 0.8 and Q² values greater than 0.6. nih.gov

The table below presents representative statistical data from various QSAR studies on nitroaromatic compounds, illustrating the typical performance of these predictive models.

Model TypeOrganism/EndpointKey DescriptorsR² (Training Set)Q² (Cross-Validation)R² (Test Set)
MLRTetrahymena pyriformis (IGC₅₀)logP, ELUMO0.850.810.83
PLSDaphnia magna (LC₅₀)Hydrophobicity, Electronic Parameters>0.8>0.6Not Reported
GA-MLRRat (LD₅₀)2D Molecular Descriptors0.748Not Reported0.759
MLRScenedesmus obliquusE1/2, BCF, EHOMO, ELUMO, KOW0.86Not ReportedNot Applicable

Data compiled from representative QSAR studies on nitroaromatic compounds. MLR: Multiple Linear Regression; PLS: Partial Least Squares; GA: Genetic Algorithm; IGC₅₀: 50% inhibition growth concentration; LC₅₀: 50% lethal concentration; LD₅₀: 50% lethal dose; logP/Kow: Octanol-water partition coefficient; ELUMO: Energy of the Lowest Unoccupied Molecular Orbital; EHOMO: Energy of the Highest Occupied Molecular Orbital; E1/2: Half-wave reduction potential; BCF: Bioconcentration factor.

Correlation of Molecular Descriptors with Biological Effects

The predictive power of a QSAR model hinges on the selection of appropriate molecular descriptors that capture the structural features governing a compound's toxicity. For halonitroaromatics like 2-Chloro-4-nitrobenzonitrile, these descriptors generally fall into three categories: hydrophobic, electronic, and steric/topological.

Hydrophobic Descriptors: The octanol-water partition coefficient (log K_ow or logP) is a fundamental descriptor representing a chemical's lipophilicity. nih.govmdpi.com It governs the transport of the compound from the environment to its site of action within an organism. A linear relationship often exists between hydrophobicity and the toxicity of inert chemicals, which act via a mechanism known as non-polar narcosis. nih.govmdpi.com

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule and are crucial for predicting reactivity.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This is a key indicator of a molecule's electrophilicity and its susceptibility to nucleophilic attack or reduction. nih.govnih.govniscpr.res.in A lower ELUMO value suggests greater reactivity and is often correlated with higher toxicity for nitroaromatics, as it facilitates the reduction of the nitro group, a critical step in many toxic pathways. nih.govnih.gov

Energy of the Highest Occupied Molecular Orbital (EHOMO): This descriptor relates to the molecule's ability to donate electrons.

Electrophilicity Index (ω): This global reactivity descriptor combines information about a molecule's ability to accept electrons. niscpr.res.in

Dipole Moment: This descriptor can influence a molecule's orientation and interaction with biological macromolecules. mdpi.com

Steric and Topological Descriptors: These descriptors describe the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, and various connectivity indices. They can account for how the molecule fits into a biological receptor or enzyme active site.

The relative importance of these descriptors provides insight into the potential mechanism of toxicity. For many nitroaromatics, toxicity is a function of both hydrophobicity (governing bioavailability) and electronic parameters (governing reactivity). niscpr.res.innih.gov

Mechanistic Insights from Structure-Activity Correlations

Beyond prediction, SAR and QSAR analyses offer valuable mechanistic insights by revealing which structural features drive chemical reactivity and, consequently, biological activity. For this compound, the interplay between the chloro, nitro, and nitrile substituents on the benzene (B151609) ring is determinant.

Influence of Substituents on Chemical Reactivity and Biological Activity

The benzene ring of this compound is substituted with three distinct groups, each imparting specific electronic effects that modulate its reactivity and toxicity.

Nitro Group (-NO₂): This is a very strong electron-withdrawing group, acting through both inductive and resonance effects. It deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution (SNAr). nih.gov This activation is crucial for its biological activity, as it makes the compound more susceptible to attack by biological nucleophiles like glutathione. The nitro group's electron-withdrawing nature also lowers the ELUMO of the molecule, enhancing its electrophilicity and potential for reductive metabolism, which can lead to the formation of toxic reactive intermediates. nih.gov

The combined effect of these three electron-withdrawing substituents makes the aromatic ring of this compound highly electron-deficient. This significantly influences its interaction with biological systems and is a key determinant of its toxicity. The mutual influence of these substituents plays a determining role in the variation of toxicity among different nitroaromatic compounds. nih.govnih.gov

Identification of Potential Modes of Action

QSAR models, particularly those based on mechanistically relevant descriptors, can help identify the probable mode of action (MOA) of a toxicant. For nitroaromatic compounds, several MOAs have been proposed, and the structural features of this compound suggest it could act through one or more of these pathways. mdpi.comnih.govnih.gov

Non-polar Narcosis (Baseline Toxicity): This is a general MOA where toxicity is primarily driven by the hydrophobicity of the compound. The chemical accumulates in the lipid membranes of cells, causing disruption without specific chemical reactions. While hydrophobicity (log K_ow) plays a role in the toxicity of all organic compounds, the presence of highly reactive functional groups suggests that more specific mechanisms are also at play for this compound. mdpi.com

Electrophilic Reactivity: Due to the electron-deficient nature of its aromatic ring, this compound can act as a reactive electrophile. It can undergo nucleophilic aromatic substitution reactions with biological macromolecules containing thiol groups (e.g., cysteine residues in proteins, glutathione). nih.gov This covalent binding can lead to enzyme inhibition, disruption of cellular function, and oxidative stress. QSAR models for nitroaromatics that show a strong correlation with electronic descriptors like ELUMO point towards this MOA. nih.gov

Reductive Stress and Redox Cycling: The nitro group can be enzymatically reduced within the cell to form nitro radical anions and other reactive intermediates, such as nitroso and hydroxylamino derivatives. nih.gov These intermediates can bind to DNA and proteins, leading to mutagenicity and carcinogenicity. Furthermore, the nitro radical anion can be re-oxidized by molecular oxygen back to the parent nitro compound, generating a superoxide radical in a process called redox cycling. nih.gov This futile cycle produces large amounts of reactive oxygen species (ROS), leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA. nih.gov

By analyzing the descriptors that drive the toxicity in QSAR models for halonitroaromatics, researchers can differentiate between these potential mechanisms and better predict the specific hazards posed by compounds like this compound. nih.govnih.gov

Q & A

Q. Table 1: Comparison of Synthetic Methods

Reagent SystemSolventTemp. (°C)Time (h)Yield (%)Purity Considerations
SOCl₂ + N-methyl-acetamideBenzeneReflux460–70Requires post-reaction distillation
(COCl)₂ + DMFCH₂Cl₂501–275–85Minimal byproducts; orange solid

Key Takeaway: Optimize solvent polarity and reaction time to balance yield and purity. Monitor reaction progress via TLC or in-situ IR for nitro group formation.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for aromatic proton splitting patterns. The chloro and nitro groups deshield adjacent protons, causing distinct doublets (e.g., δ 8.2–8.5 ppm for nitro-adjacent H) .
    • ¹³C NMR: Nitrile carbons appear at δ 115–120 ppm, while nitro-substituted carbons resonate at δ 145–150 ppm .
  • IR Spectroscopy:
    • Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .
  • Mass Spectrometry (MS):
    • Molecular ion [M]⁺ peaks at m/z 196 (Cl = 35) and 198 (Cl = 37) with a 3:1 ratio confirm the presence of chlorine .

Best Practice: Combine NMR and IR to resolve ambiguities in substitution patterns. Use high-resolution MS for exact mass validation.

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection: Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) with exact exchange terms improve accuracy for nitro and cyano groups. Basis sets such as 6-311G(d,p) capture polarization effects .
  • Key Calculations:
    • HOMO-LUMO Gaps: Predict electrophilic/nucleophilic sites. The nitro group lowers LUMO energy, enhancing electrophilicity at the para position .
    • Natural Bond Orbital (NBO) Analysis: Quantifies hyperconjugation between Cl, NO₂, and C≡N groups, explaining charge distribution .
  • Thermochemical Accuracy: Validate computed atomization energies against experimental data (average error <3 kcal/mol) using gradient-corrected functionals .

Application Example: DFT predicts regioselectivity in Suzuki couplings, guiding synthetic routes for derivatives .

Advanced: What strategies can resolve contradictions in reaction outcomes when using different chlorinating agents for synthesizing nitrobenzonitrile derivatives?

Methodological Answer:
Contradictions often arise from competing reaction pathways:

  • Mechanistic Analysis:
    • SOCl₂ proceeds via a sulfonic acid intermediate, risking over-chlorination. In contrast, (COCl)₂ follows a direct nucleophilic substitution pathway, reducing side reactions .
  • Byproduct Identification:
    • Use GC-MS or HPLC to detect sulfonate esters (common with SOCl₂) or dimerization products .
  • Kinetic Control:
    • Lower temperatures (0–20°C) favor selective mono-chlorination, while higher temps (>50°C) promote di-chlorinated byproducts .

Case Study: Switching from SOCl₂ to (COCl)₂ increased yield from 65% to 82% in a scaled-up synthesis of this compound .

Advanced: How do solvation effects and molecular interactions impact the chemical reactivity and stability of this compound in various solvents?

Methodological Answer:

  • Solvent Polarity:
    • Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state in nucleophilic substitutions, accelerating reactions at the nitro group .
    • Non-polar solvents (e.g., toluene) enhance π-π stacking, potentially causing precipitation during synthesis .
  • Hydrogen Bonding:
    • Protic solvents (e.g., ethanol) hydrogen-bond with the nitrile group, reducing its electrophilicity. This can be mitigated by using crown ethers to sequester protons .
  • Stability Studies:
    • Accelerated degradation tests (40°C/75% RH) show nitro group reduction in acidic media. Store in anhydrous, inert atmospheres to prevent hydrolysis .

Experimental Design: Conduct UV-Vis stability assays in varying solvents to correlate degradation rates with solvent parameters (e.g., Kamlet-Taft) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-4-nitrobenzonitrile

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